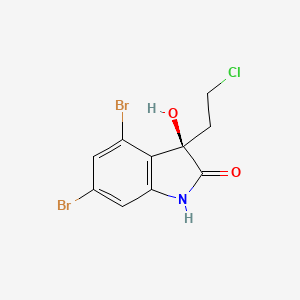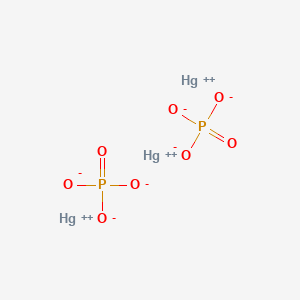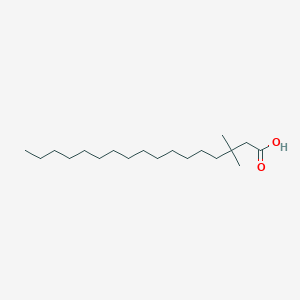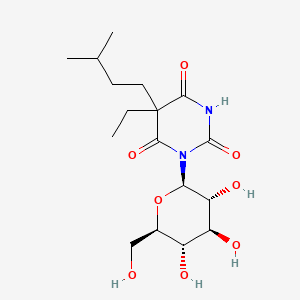
分散黄42
描述
Disperse Yellow 42, also known as Disperse Yellow 42, is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound Disperse Yellow 42 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93815. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disperse Yellow 42 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Yellow 42 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境修复
催化臭氧氧化去除染料:分散黄42 是一种合成染料,通常用于纺织工业。由于其对环境的潜在影响,将其从废水中去除至关重要。 一项研究表明,使用铁和锰负载的沸石进行this compound 的催化臭氧氧化,去除效率高达 73% 。该工艺对于旨在减少工业废水中合成染料含量的水处理设施具有重要意义。
分析化学
跟踪生物分子相互作用:像this compound 这样的染料可以用作分析工具来观察和分析细胞结构和生物分子相互作用。 它们可以帮助评估细胞功能,区分细胞类型,并在复杂的生物系统中检测特定的生物分子 。
生物学研究
细胞结构可视化:This compound 可用于在显微镜下染色和可视化细胞结构。 该应用在组织病理学和研究不同细胞类型的形态学方面特别有用 。
微生物学
微生物监测:该染料可用于微生物学监测微生物的生长和存在。 它可以掺入培养基中或用于染色技术以促进对微生物样品的观察 。
安全和危害
When handling Disperse Yellow 42, it is recommended to avoid breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
In terms of future directions, one study has shown that after 30 minutes of treatment with catalytic ozonation at pH 6, the maximum 73% removal of Disperse Yellow 42 dye was achieved with a catalyst dose of 0.5 g and an ozone dose supply of 1.8 mg/min . This suggests potential future directions in improving the removal efficiency of Disperse Yellow 42 from environmental samples.
作用机制
Target of Action
Disperse Yellow 42, also known as 4-anilino-3-nitrobenzenesulfonanilide, is primarily used as a disperse dye for polyester fibers . The primary target of Disperse Yellow 42 is the polyester fiber, where it binds to the fiber and imparts a yellow color.
Mode of Action
The mode of action of Disperse Yellow 42 involves a chemical reaction between the dye and the polyester fibers. The dye is prepared by the reaction of two equivalents of aniline with 4-chloro-3-nitrobenzenesulfonyl chloride . The dye then binds to the polyester fibers, resulting in a color change.
Pharmacokinetics
The dye’s properties, such as its molecular weight and chemical structure , can influence its behavior in the environment and during the dyeing process.
Result of Action
The primary result of Disperse Yellow 42’s action is the imparting of a yellow color to polyester fibers . This is achieved through the dye’s chemical interaction with the fibers, which results in a stable and long-lasting color change.
Action Environment
The action of Disperse Yellow 42 can be influenced by various environmental factors. For instance, the efficiency of the dye’s removal from wastewater during treatment can be affected by factors such as the ozone dose, contact time, pH, catalyst dose, and hydroxyl radical scavenger action . These factors can greatly influence the efficiency of dye removal, demonstrating that the dye’s action, efficacy, and stability are highly dependent on the specific conditions of the environment .
生化分析
Biochemical Properties
Disperse Yellow 42 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can lead to the modulation of enzyme activity, potentially affecting cellular redox balance. Additionally, Disperse Yellow 42 has been shown to bind to proteins involved in cellular signaling pathways, such as protein kinases, which can influence signal transduction processes .
Cellular Effects
Disperse Yellow 42 has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . Disperse Yellow 42 has also been shown to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Furthermore, Disperse Yellow 42 can influence gene expression by modulating the activity of transcription factors, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of Disperse Yellow 42 involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For instance, Disperse Yellow 42 has been shown to inhibit the activity of certain enzymes involved in cellular detoxification processes, such as glutathione S-transferase . Additionally, Disperse Yellow 42 can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disperse Yellow 42 have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to Disperse Yellow 42 has been shown to result in persistent oxidative stress and cellular damage in in vitro and in vivo studies . Additionally, the stability and degradation of Disperse Yellow 42 can influence its long-term effects on cellular function, with potential implications for its use in various applications .
Dosage Effects in Animal Models
The effects of Disperse Yellow 42 vary with different dosages in animal models. At low doses, this compound has been shown to induce mild oxidative stress and cellular damage . At higher doses, Disperse Yellow 42 can cause significant toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, with certain dosages resulting in a marked increase in toxicity and adverse outcomes . These findings highlight the importance of careful dosage considerations when using Disperse Yellow 42 in experimental and industrial settings .
Metabolic Pathways
Disperse Yellow 42 is involved in various metabolic pathways, including those related to oxidative stress and detoxification . This compound can interact with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . Additionally, Disperse Yellow 42 can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . These interactions can have significant implications for cellular metabolism and overall cellular health .
Transport and Distribution
The transport and distribution of Disperse Yellow 42 within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cellular membranes via active transport mechanisms, involving specific transporters such as ATP-binding cassette (ABC) transporters . Additionally, Disperse Yellow 42 can bind to intracellular proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and overall bioavailability of Disperse Yellow 42 .
Subcellular Localization
Disperse Yellow 42 exhibits specific subcellular localization patterns, which can influence its activity and function . This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The subcellular localization of Disperse Yellow 42 is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . These localization patterns can have significant implications for the biochemical and cellular effects of Disperse Yellow 42 .
属性
IUPAC Name |
4-anilino-3-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-21(23)18-13-16(26(24,25)20-15-9-5-2-6-10-15)11-12-17(18)19-14-7-3-1-4-8-14/h1-13,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRYSKTTHYWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052148 | |
| Record name | C.I.Disperse Yellow 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5124-25-4 | |
| Record name | Disperse Yellow 42 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 10338 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Yellow 42 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 3-nitro-N-phenyl-4-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I.Disperse Yellow 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-anilino-3-nitro-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disperse Yellow 42 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL4U655CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B1218132.png)
![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methyl]-4-triazolecarboxamide](/img/structure/B1218134.png)
![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)

![1-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1218137.png)







